3-Iodo-5-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of iodine and methyl groups on the pyrazine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylpyrazin-2-amine typically involves the iodination of 5-methylpyrazin-2-amine. One common method is the reaction of 5-methylpyrazin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol under atmospheric pressure.
Major Products Formed
Substitution: Formation of 3-substituted-5-methylpyrazin-2-amines.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-methylpyrazin-2-amine.
Scientific Research Applications
3-Iodo-5-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylpyrazin-2-amine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the iodine atom may enhance its ability to form halogen bonds with biological targets, potentially affecting enzyme activity or receptor binding. Further research is needed to fully understand its molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
- 3-Chloro-5-iodopyrazin-2-amine
Comparison
3-Iodo-5-methylpyrazin-2-amine is unique due to the specific positioning of the iodine and methyl groups on the pyrazine ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of an additional methyl group in 3-Iodo-2,5-dimethylpyrazine may result in different steric and electronic effects, potentially altering its chemical behavior and interactions with biological targets .
Biological Activity
3-Iodo-5-methylpyrazin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C_6H_7N_4I
- Molecular Weight : Approximately 236.02 g/mol
- Structure : Contains an amino group (-NH) and an iodine atom, contributing to its solubility in polar solvents.
Synthesis
The synthesis of this compound can be achieved through various chemical pathways, often involving the introduction of the amino and iodo groups onto the pyrazine ring. The presence of these functional groups enhances reactivity and potential for biological activity.
Biological Activity
This compound exhibits a range of biological activities, particularly in the context of anticancer research.
Anticancer Activity
Recent studies have demonstrated its potential as an anticancer agent. For instance, in vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including human lung adenocarcinoma (A549) cells.
Compound | Cell Line | Viability Post-Treatment (%) |
---|---|---|
This compound | A549 (lung cancer) | 66% |
Control (Cisplatin) | A549 (lung cancer) | 50% |
The compound's anticancer effects are attributed to its ability to interact with specific molecular targets, including enzyme inhibition and receptor binding. The iodine atom enhances the binding affinity towards target cells, potentially increasing efficacy.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : Its structural features allow effective binding to receptors that modulate various biological pathways.
Study on Anticancer Properties
A study published in PubMed Central evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly in glioblastoma cells, with LC50 values showing promising potency compared to standard chemotherapeutics.
Biodistribution Studies
In biodistribution studies conducted on mice, researchers assessed the uptake of this compound in various tissues after oral administration. The findings revealed substantial accumulation in tumor tissues, supporting its potential as a targeted therapeutic agent.
Properties
IUPAC Name |
3-iodo-5-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZAFJTKOYPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.